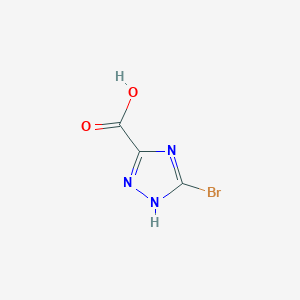

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 .

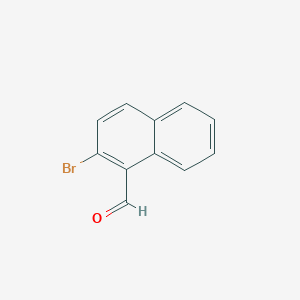

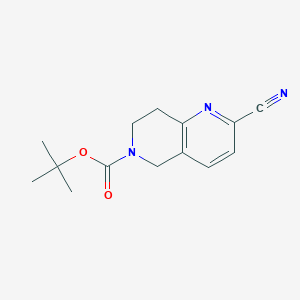

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 191.97, and it is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Peptidomimetics and Biologically Active Compounds

5-Amino-1,2,3-triazole-4-carboxylic acid, derived from 1H-1,2,4-triazoles, is significant in preparing peptidomimetics or biologically active compounds using a ruthenium-catalyzed cycloaddition process. This approach overcomes the Dimroth rearrangement challenge, enhancing the production of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).

2. Creation of Novel Triazole Derivatives

The synthesis of previously unknown 5-aryloxy- and 5-benzenesulfonyl-3-bromo-1H-1,2,4-triazoles involves a sequence of reactions starting from 3,5-dibromo-1,2,4-triazole. This process includes alkylation, nucleophilic substitution, and the removal of the thietanyl protecting group, contributing to the development of new triazole compounds (Khaliullin et al., 2018).

3. Anticancer Agent Synthesis

3-Substituted-4-amino-5-mercapto-1,2,4-triazoles serve as versatile synthons for constructing various heterocycles with biological activity, including anticancer properties. These compounds, when reacted with fluorobenzoic acids, yield 1,2,4-triazolo[3,4-b]thiadiazoles with demonstrated in vitro anticancer activity (Bhat et al., 2004).

4. Synthesis of Amino Derivatives for Materials Chemistry

The synthesis of dibromo-triazoles and their amino derivatives is important for medicinal chemistry, bio-conjugation, and materials chemistry. These compounds exhibit functional material properties and are synthesized through a series of reactions involving 1H-1,2,4-triazole and brominating agents (Yu et al., 2014).

5. Synthesis of Triazole Libraries for Agrochemical Activity

The microwave-assisted and continuous-flow microfluidic synthetic methods are utilized for the efficient solution-phase synthesis of a 1H-1,2,4-triazole library with potential agrochemical activity. This involves starting from 3,5-dibromo-1H-1,2,4-triazole (Szommer et al., 2012).

Safety and Hazards

The safety information for “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid” includes the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular cellular compartments or accumulate in specific tissues. These processes are influenced by the physicochemical properties of this compound, such as its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of this compound is determined by its interactions with cellular machinery and its physicochemical properties .

Eigenschaften

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

674287-63-9 |

Source

|

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.